molecular formula C19H28O4 B034337 Coralloidin D CAS No. 110299-95-1

Coralloidin D

Cat. No.: B034337
CAS No.: 110299-95-1
M. Wt: 320.4 g/mol
InChI Key: RGGYMCUNYFNGLD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC144303, also known as Ubiquitin Isopeptidase Inhibitor I, G5, is a compound that acts as an apoptosome-independent caspase and apoptosis activator. It is known for its ability to inhibit ubiquitin isopeptidases, which are enzymes involved in the ubiquitin-proteasome system. This compound has shown significant potential in inducing apoptosis through a unique pathway that does not rely on the apoptosome .

Preparation Methods

The preparation of NSC144303 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of specific bonds and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is unstable in solutions and should be freshly prepared for use .

Chemical Reactions Analysis

NSC144303 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which involve the loss of electrons and an increase in oxidation state.

    Reduction: Reduction reactions, which involve the gain of electrons and a decrease in oxidation state, can also occur with NSC144303.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents that facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC144303 has a wide range of scientific research applications, including:

Mechanism of Action

NSC144303 exerts its effects by inhibiting ubiquitin isopeptidases, which are enzymes involved in the ubiquitin-proteasome system. This inhibition leads to the activation of an apoptosome-independent apoptotic pathway. The compound targets the ubiquitin-proteasome system, resulting in the upregulation of the BH3-only protein Noxa, stabilization of the inhibitor of apoptosis antagonist Smac, and involvement of the death receptor pathway. This unique mechanism of action makes NSC144303 a potent apoptotic inducer .

Comparison with Similar Compounds

NSC144303 can be compared with other similar compounds that inhibit ubiquitin isopeptidases and induce apoptosis. Some of these similar compounds include:

    NSC632839: Another ubiquitin isopeptidase inhibitor with similar apoptotic properties.

    NSC668394: A compound that also targets the ubiquitin-proteasome system and induces apoptosis.

    NSC707545: Known for its ability to inhibit ubiquitin isopeptidases and activate apoptotic pathways.

What sets NSC144303 apart is its unique apoptosome-independent mechanism of action, which involves multiple pathways and targets within the cell .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Coralloidin D in vitro?

  • Methodological Answer : Synthesis typically involves isolation from natural sources (e.g., marine organisms) or semi-synthetic modification of related compounds. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and chromatographic techniques (HPLC, LC-MS) for purity assessment. Reproducibility hinges on detailed protocols for solvent systems, reaction conditions, and spectral data interpretation .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Begin with cell-based assays (e.g., cytotoxicity screens using cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Use dose-response curves to determine IC50 values. Include positive controls (e.g., known inhibitors) and validate results across multiple biological replicates to minimize variability .

Q. What steps are critical for formulating testable hypotheses about this compound’s mechanism of action?

  • Methodological Answer :

Conduct a systematic literature review to identify knowledge gaps (e.g., understudied targets in its proposed pathway).

Use computational tools (molecular docking, QSAR) to predict binding affinities.

Design hypothesis-driven experiments, such as gene knockout models or protein interaction assays, to validate predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Systematic Analysis : Compare experimental conditions (e.g., cell line specificity, assay duration, solvent used).
  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., normalized inhibition rates).
  • Replication : Independently reproduce key studies under controlled conditions, documenting variables like temperature, pH, and protein concentration .

Q. What advanced strategies are recommended for studying this compound’s ecological impact, given the lack of toxicity data?

  • Methodological Answer :

  • In Silico Models : Use tools like ECOSAR to predict ecotoxicity.
  • Microcosm Experiments : Simulate environmental exposure in controlled aquatic or soil systems.
  • Omics Approaches : Apply metabolomics or proteomics to assess biomarker changes in model organisms (e.g., Daphnia magna) .

Q. How can researchers ensure reproducibility in this compound studies, particularly in synthetic protocols?

  • Methodological Answer :

  • Detailed Documentation : Include exact reagent grades, reaction times, and purification steps (e.g., column chromatography gradients).
  • Open Data : Share raw spectral data (NMR, MS) in supplementary materials.
  • Collaborative Validation : Partner with independent labs to cross-verify synthesis routes .

Q. Methodological Frameworks

Q. What statistical methods are most robust for analyzing this compound’s dose-dependent effects in complex biological systems?

  • Methodological Answer :

  • Multivariate Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Machine Learning : Apply clustering algorithms to identify patterns in high-throughput screening data.
  • Power Analysis : Pre-determine sample sizes to ensure statistical significance in heterogeneous systems .

Q. How can ethnobotanical knowledge be integrated into this compound research to identify novel applications?

  • Methodological Answer :

  • Field Surveys : Collaborate with indigenous communities to document traditional uses of source organisms.
  • Bioactivity Correlations : Cross-reference ethnobotanical data with modern pharmacological screens (e.g., anti-inflammatory or antimicrobial assays).
  • Ethical Frameworks : Obtain informed consent and adhere to Nagoya Protocol guidelines for biodiversity access .

Q. Research Design & Reporting

Q. What are the best practices for structuring a research paper on this compound to address conflicting prior studies?

  • Methodological Answer :

  • Introduction : Clearly outline controversies (e.g., divergent mechanistic hypotheses).
  • Results : Use comparative tables to highlight discrepancies in existing data.
  • Discussion : Propose reconciliatory models (e.g., context-dependent bioactivity) and suggest validation experiments .

Q. How should researchers design interdisciplinary studies combining this compound’s chemical synthesis with pharmacological profiling?

  • Methodological Answer :
  • Collaborative Workflows : Assign chemists to optimize synthesis yield, biologists to test bioactivity, and computational scientists for structure-activity modeling.
  • Unified Data Repositories : Use platforms like Zenodo to share synthetic protocols, assay results, and computational scripts .

Properties

CAS No.

110299-95-1

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

[2-[(4aR)-4a,8-dimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-ylidene]-3-acetyloxypropyl] acetate

InChI

InChI=1S/C19H28O4/c1-13-6-5-8-19(4)9-7-16(10-18(13)19)17(11-22-14(2)20)12-23-15(3)21/h5-12H2,1-4H3/t19-/m1/s1

InChI Key

RGGYMCUNYFNGLD-LJQANCHMSA-N

SMILES

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C

Isomeric SMILES

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CC[C@]2(CCC1)C

Canonical SMILES

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Coralloidin D
Coralloidin D
Coralloidin D
Coralloidin D
Coralloidin D
Coralloidin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.